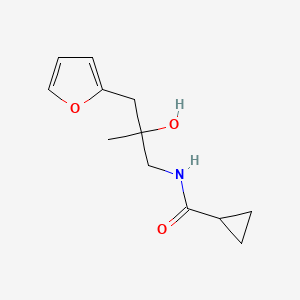
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan derivatives, such as the one you mentioned, are often used in the synthesis of various fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . They are considered platform chemicals and have gained significant attention in scientific research and industry .
Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be analyzed using various techniques. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of furfural, a furan derivative, can be determined .Mécanisme D'action
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide selectively blocks the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Activation of mGluR1 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of calcium ions from intracellular stores. This compound binds to a specific site on mGluR1 and prevents glutamate from binding, thereby inhibiting downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can have a neuroprotective effect. This compound has also been shown to reduce the expression of inflammatory cytokines and oxidative stress markers in the brain, which may be beneficial in neurodegenerative diseases. In addition, this compound has been shown to reduce pain perception in animal models, suggesting a potential role in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide is its high selectivity for mGluR1, which allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo experiments. However, one limitation is that this compound is not completely selective for mGluR1 and can also block other mGluR subtypes at higher concentrations. In addition, this compound has a relatively short half-life in vivo, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for research involving N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide. One area of interest is the role of mGluR1 in addiction and substance abuse, as this compound has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound as a therapeutic agent in neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Finally, there is interest in developing more selective and potent mGluR1 antagonists based on the structure of this compound, which could have potential therapeutic applications in a range of conditions.
Méthodes De Synthèse
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of furfuryl alcohol with acrolein to form 3-(furan-2-yl)acrylaldehyde, which is then converted to 3-(furan-2-yl)propan-1-ol. This intermediate is then treated with tert-butyl dimethylsilyl chloride to protect the hydroxyl group, followed by reaction with cyclopropanecarboxylic acid to form this compound.
Applications De Recherche Scientifique
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopropanecarboxamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological conditions. For example, it has been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is important for learning and memory. This compound has also been used to study the role of mGluR1 in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(15,7-10-3-2-6-16-10)8-13-11(14)9-4-5-9/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWTVHGMLZUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
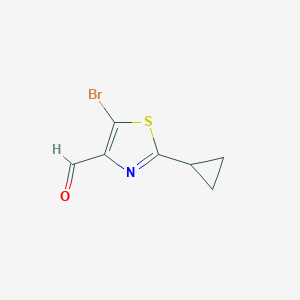
![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2951102.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)
![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
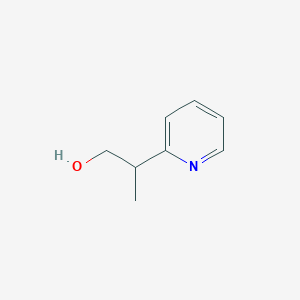
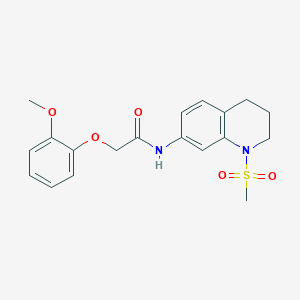
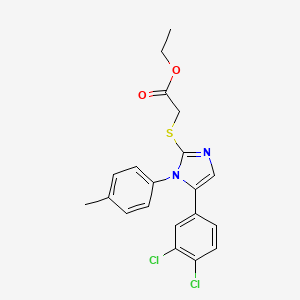
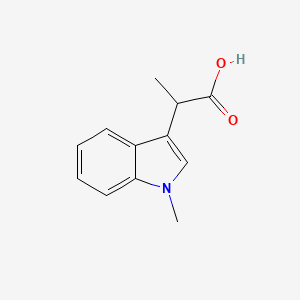
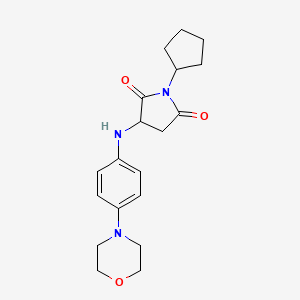
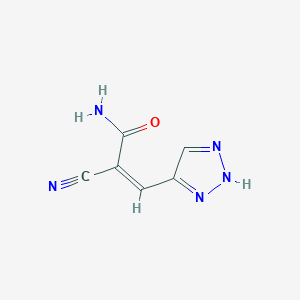

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2951123.png)
